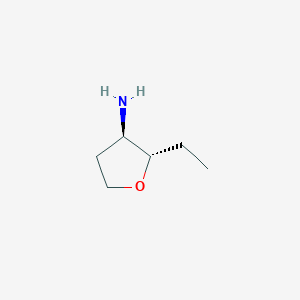
4-chloro-3-nitro-N-(1-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-3-nitro-N-(1-phenylethyl)benzamide is a chemical compound with the linear formula C15H13ClN2O3 . It has a molecular weight of 304.735 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H13ClN2O3 . The molecule consists of a benzamide core with a chlorine atom and a nitro group attached to the benzene ring, and a phenylethyl group attached to the nitrogen of the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the search results. The compound has a molecular weight of 304.735 .Scientific Research Applications
Potential Antitumor Activity and Drug Development
One study discusses the unexpected dimerization of a closely related nitrobenzyl chloride compound under basic conditions, highlighting its antitumor properties in vitro and in vivo. This suggests potential applications in cancer research and drug development, although it primarily deals with the molecule's stability and degradation products (Santos et al., 2013).
Applications in Synthesis of Nitrosohydrazinecarboxamides
Research into 4-Aroyl-1-nitrosohydrazinecarboxamides, which shares structural similarities, indicates their synthesis and significant antitumor activity. This work underscores the molecule's role in creating compounds with potential pharmacological benefits, especially against leukemia and tumors (Gugova et al., 1992).
In Organic Synthesis and Functional Material Development
The molecule is also involved in the synthesis of dichlorinated haloamides through aminohalogenation of β-nitrostyrenes. This chemical reaction is crucial for producing functional materials, demonstrating the compound's utility in organic synthesis and materials science (Zhi et al., 2010).
Solid-Phase Synthesis of Heterocyclic Scaffolds
Another study describes the use of a related chloro-nitrobenzoic acid as a building block for the solid-phase synthesis of various heterocyclic scaffolds. This application is particularly relevant in the discovery and development of new drugs, offering insights into the versatile uses of the molecule in synthesizing diverse heterocycles (Křupková et al., 2013).
Role in Mitosis Inhibition for Plant Cell Research
Research on a series of N-(1,1-dimethylpropynyl) benzamides, by modifying the phenyl substitution, demonstrates powerful and selective inhibition of mitosis in plant cells. This provides a tool for studying cell division in plants, with potential applications in agriculture and botany (Merlin et al., 1987).
properties
IUPAC Name |
4-chloro-3-nitro-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10(11-5-3-2-4-6-11)17-15(19)12-7-8-13(16)14(9-12)18(20)21/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGCCJAKGPIRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-butylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2925362.png)
![4-(5-Methylthiophene-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2925363.png)

![[(2S,3R,4S,5S)-3-[(2S,3R,4R,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2925366.png)




![N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2925374.png)